N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide
Description
N1-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is an oxalamide derivative characterized by a complex N1-substituent combining 1-methylindolin-5-yl and pyrrolidin-1-yl moieties and an N2-thiazol-2-yl group.
Oxalamides are known for their metabolic stability and receptor-targeting capabilities.
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-24-10-6-15-12-14(4-5-16(15)24)17(25-8-2-3-9-25)13-22-18(26)19(27)23-20-21-7-11-28-20/h4-5,7,11-12,17H,2-3,6,8-10,13H2,1H3,(H,22,26)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUWIXUFJNUXHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=NC=CS3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(thiazol-2-yl)oxalamide is a synthetic organic compound with a complex structure that suggests potential pharmacological activities. The compound features an oxalamide functional group, which is often associated with biological activity, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 399.5 g/mol. The structural components include:
- Indoline moiety : Known for its interactions with various biological targets, particularly G protein-coupled receptors (GPCRs).
- Pyrrolidine group : Often contributes to the compound's ability to modulate neurotransmitter systems.
- Thiazole ring : Associated with diverse biological activities, including antimicrobial and anticancer properties.
Pharmacological Properties
Research indicates that compounds similar to this compound may exhibit several pharmacological activities:
- Kinase Inhibition : The oxalamide group is frequently found in kinase inhibitors, suggesting that this compound may inhibit various kinases involved in cellular signaling pathways. This could have implications for cancer treatment and other diseases characterized by dysregulated kinase activity.
- G Protein-Coupled Receptor Modulation : The indole structure may allow for interactions with GPCRs, which play crucial roles in numerous physiological processes including mood regulation, pain perception, and immune responses.
- Antimicrobial Activity : Compounds containing thiazole rings have demonstrated antimicrobial properties, indicating potential utility in treating infections .
- Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there may be neuroprotective effects, particularly in conditions like neurodegenerative diseases where modulation of neurotransmitter systems is beneficial.
The mechanisms through which this compound exerts its effects may involve:
- Inhibition of Specific Kinases : By blocking kinase activity, the compound may disrupt signaling pathways that promote tumor growth or inflammation.
- Receptor Binding Affinity : Its ability to bind to GPCRs can lead to altered signaling cascades that affect cellular responses.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between the target compound and related oxalamides:
Key Observations:
- N1 Substituents: The target compound’s N1 group combines indoline and pyrrolidine rings, which may enhance lipophilicity and alter receptor interaction compared to simpler benzyl or phenyl groups in analogs.
- N2 Substituents: The thiazole ring (vs.
- Activity: While S336 targets umami receptors, the target compound’s biological activity remains unconfirmed but may align with flavor enhancement or pharmaceutical applications.
Metabolic and Toxicological Profiles
- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide bond cleavage, primarily via oxidation and glucuronidation . The target compound’s indoline and thiazole groups may introduce alternative oxidative pathways, though amide hydrolysis is unlikely .
- Toxicity: The NOEL (No Observed Adverse Effect Level) for S336 is 100 mg/kg/day, indicating low toxicity at flavor-use levels . Similar safety may be inferred for the target compound, but its unique substituents necessitate dedicated studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
